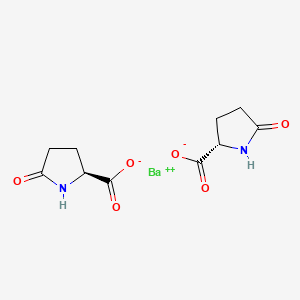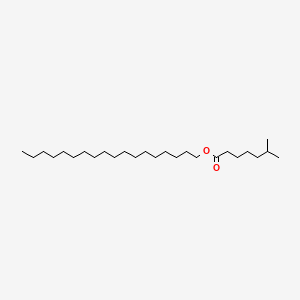
3,5-Dimethylhex-3-en-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylhex-3-en-1-yne is an organic compound with the molecular formula C₈H₁₂. It is characterized by the presence of a triple bond and a double bond within its carbon chain, making it an alkyne and an alkene simultaneously. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylhex-3-en-1-yne typically involves the use of alkylation and dehydrohalogenation reactions. One common method is the alkylation of a suitable acetylene derivative with an appropriate alkyl halide, followed by dehydrohalogenation to introduce the triple bond. The reaction conditions often include the use of strong bases such as sodium amide or potassium tert-butoxide in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylhex-3-en-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of the triple bond using catalysts such as palladium on carbon can yield alkenes or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂) in the presence of light or catalysts
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
3,5-Dimethylhex-3-en-1-yne is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Research into its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3,5-Dimethylhex-3-en-1-yne involves its ability to participate in various chemical reactions due to the presence of both a triple bond and a double bond. These functional groups allow the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as binding to catalytic sites in enzymes or reacting with specific reagents to form desired products .
Comparison with Similar Compounds
Similar Compounds
- 3-Octyne
- 3-Methyl-1-hexyne
- 4,4-Dimethyl-2-pentyne
- Trans-3-hepten-1-yne
Uniqueness
3,5-Dimethylhex-3-en-1-yne is unique due to its dual functionality as both an alkyne and an alkene. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation. Its structural properties also make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
88245-74-3 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(E)-3,5-dimethylhex-3-en-1-yne |
InChI |
InChI=1S/C8H12/c1-5-8(4)6-7(2)3/h1,6-7H,2-4H3/b8-6+ |
InChI Key |
HMVBQEAJQVQOTI-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)/C=C(\C)/C#C |
Canonical SMILES |
CC(C)C=C(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)




![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)






![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)
